

# In-Depth Technical Guide: Structure Elucidation and Characterization of CAS 133137-34-5

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## Compound of Interest

**Compound Name:** 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

**Cat. No.:** B146869

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## Introduction

This technical guide provides a comprehensive overview of the structure elucidation and characterization of the chemical compound identified by CAS number 133137-34-5. The correct chemical name for this substance is **1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione**. This document details the synthetic methodology, spectroscopic and spectrometric characterization, and potential biological significance of this compound, with a focus on its classification within the broader family of pyrrole-2,5-dione derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anxiolytic, and cholesterol absorption inhibitory properties.

## Chemical Structure and Properties

The compound with CAS number 133137-34-5 is an N-substituted maleimide derivative. The core structure consists of a pyrrole-2,5-dione ring, also known as a maleimide ring, attached to a 2-ethoxyphenyl group via the nitrogen atom.

Molecular Formula: C<sub>12</sub>H<sub>11</sub>NO<sub>3</sub>[\[1\]](#)

Molecular Weight: 217.22 g/mol [\[1\]](#)

Chemical Structure:

## Synthesis and Experimental Protocol

The synthesis of **1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione** can be achieved through a well-established method for the preparation of N-aryl maleimides: the condensation of an aniline derivative with maleic anhydride, followed by cyclization. While a specific protocol for the 2-ethoxy derivative is not extensively detailed in the available literature, the following procedure is based on the synthesis of the closely related 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione and is expected to yield the target compound.[\[2\]](#)

## General Experimental Protocol: Synthesis of N-Aryl Maleimides

This protocol describes a two-step, one-pot synthesis. The first step is the formation of the maleamic acid intermediate, and the second is the dehydrative cyclization to the maleimide.

Materials:

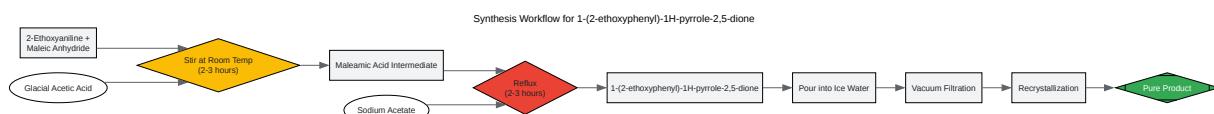
- 2-Ethoxyaniline
- Maleic Anhydride
- Glacial Acetic Acid
- Sodium Acetate (anhydrous)
- Diethyl Ether
- Crushed Ice
- Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar quantities of 2-ethoxyaniline and maleic anhydride in glacial acetic acid.

- Formation of Maleamic Acid: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Cyclization: To the reaction mixture, add a catalytic amount of anhydrous sodium acetate. Heat the mixture to reflux and maintain for 2-3 hours.
- Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
- Isolation: The solid product that precipitates out is collected by vacuum filtration.
- Purification: Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

## Experimental Workflow Diagram



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Caption: Synthesis workflow for **1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione**.

## Structure Elucidation and Characterization Data

The structure of **1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione** is confirmed through various spectroscopic and spectrometric techniques. While the exact experimental data for this specific compound is not readily available in peer-reviewed literature, the following tables summarize

the expected quantitative data based on the analysis of closely related N-substituted maleimides.[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$ -NMR Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.3-7.5	m	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
~6.8	s	2H	Olefinic protons (CH=CH)
~4.1	q	2H	Methylene protons (O-CH <sub>2</sub> -CH <sub>3</sub> )
~1.4	t	3H	Methyl protons (O-CH <sub>2</sub> -CH <sub>3</sub> )

Table 2: Predicted  $^{13}\text{C}$ -NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	Carbonyl carbons (C=O)
~155	Aromatic carbon (C-O)
~134	Olefinic carbons (CH=CH)
~120-130	Aromatic carbons (C <sub>6</sub> H <sub>4</sub> )
~112	Aromatic carbon
~64	Methylene carbon (O-CH <sub>2</sub> )
~15	Methyl carbon (CH <sub>3</sub> )

## Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

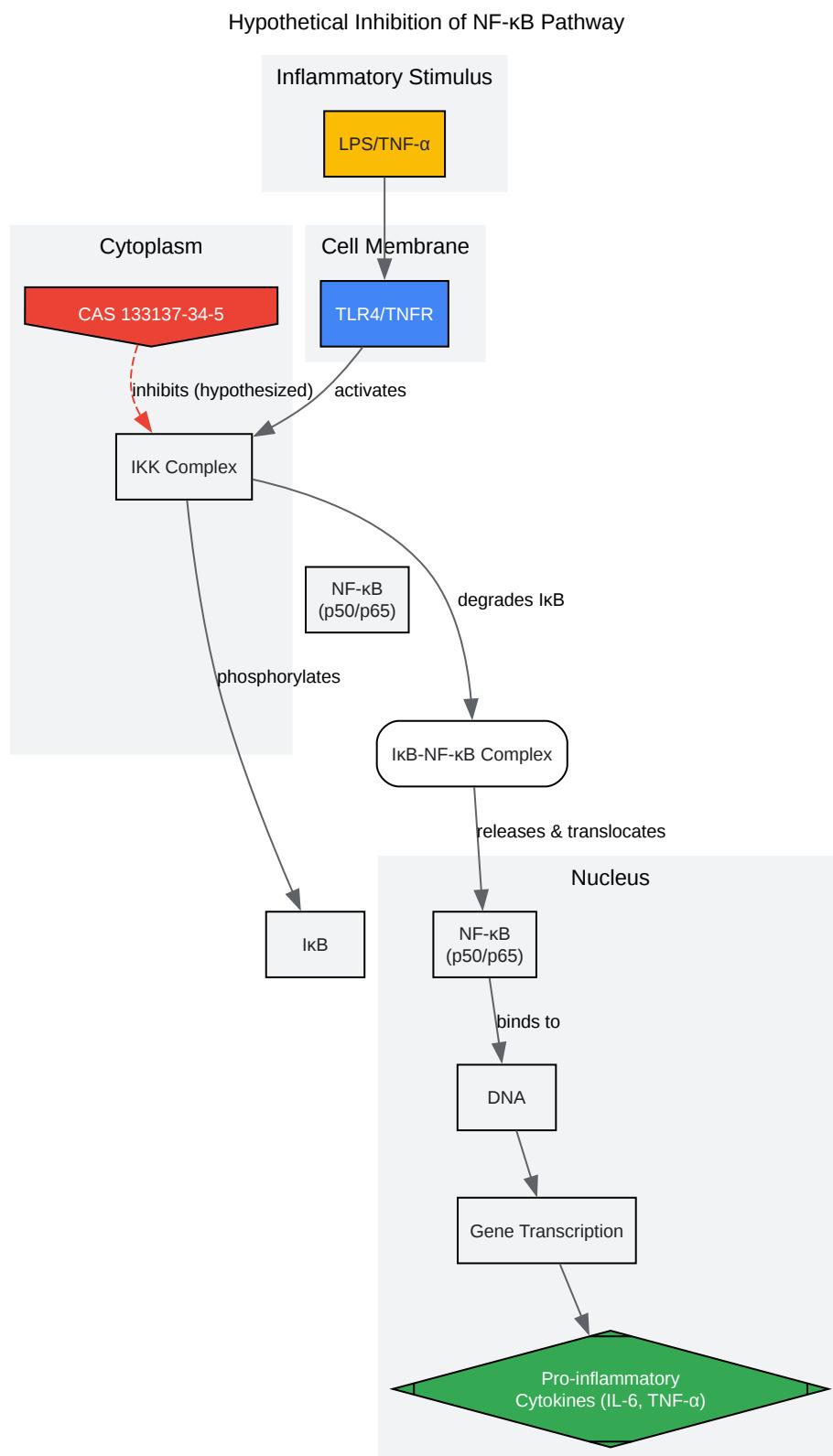
Technique	Expected m/z	Interpretation
Electron Ionization (EI)	217	[M] <sup>+</sup> (Molecular Ion)

## Potential Biological Activity and Signaling Pathways

Derivatives of 1H-pyrrole-2,5-dione are known to possess a wide range of pharmacological activities, with anti-inflammatory effects being one of the most prominent. These compounds have been reported to inhibit the production of pro-inflammatory mediators.<sup>[4]</sup> One of the key mechanisms underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that **1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione** could exert anti-inflammatory effects by modulating this pathway.

## Postulated Anti-Inflammatory Signaling Pathway

The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by a pyrrole-2,5-dione derivative.

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Caption: Hypothetical inhibition of the NF-κB signaling pathway by CAS 133137-34-5.

## Conclusion

The compound with CAS 133137-34-5, identified as **1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione**, is a member of the pharmacologically relevant N-substituted maleimide family. Its structure can be reliably elucidated through standard spectroscopic and spectrometric methods, and it can be synthesized via a straightforward condensation reaction. The structural motifs present in this molecule suggest a potential for biological activity, particularly in the context of anti-inflammatory pathways. This technical guide provides a foundational understanding for researchers and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related compounds. Further investigation is warranted to fully characterize its biological profile and therapeutic potential.

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